tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate
Description
tert-Butyl 2-(furan-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protective group at the nitrogen atom and a furan-2-yl substituent at the 2-position of the piperidine ring. This compound is of interest in medicinal chemistry, particularly as an intermediate in the synthesis of pharmacologically active molecules.
Properties
IUPAC Name |
tert-butyl 2-(furan-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-9-5-4-7-11(15)12-8-6-10-17-12/h6,8,10-11H,4-5,7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMRBFGFKMIXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate typically involves the reaction of furan-2-yl piperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carboxylate ester. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine carboxylates.
Scientific Research Applications
tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of tert-Butyl2-(furan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations:
Substituent Effects: Electron-Donating vs. In contrast, trifluoromethylphenyl () and formyl () substituents are electron-withdrawing, altering electronic density and reactivity . Lipophilicity: Alkyl substituents (e.g., ethyl in ) increase lipophilicity, while polar groups like hydroxy () improve solubility .
Synthetic Methods :
- Boc Protection/Deprotection : All compounds utilize Boc protection via tert-butyl dicarbonate. Deprotection typically employs strong acids like trifluoroacetic acid (TFA) ().
- Substituent Introduction : The furan-2-yl group may be introduced via cross-coupling reactions (e.g., Suzuki-Miyaura), whereas azidomethyl () and trifluoromethylphenyl () groups require specialized reagents .
Biological Relevance: Compounds with aryl/heteroaryl substituents (e.g., furan, quinoline in ) are frequently explored for antimalarial and antimicrobial activities. The main compound’s furan moiety may mimic bioactive scaffolds in drug discovery pipelines .
Case Studies of Analogous Compounds
Antimalarial Activity ()
MMV019918, a Boc-protected piperidine derivative with a bromo-chlorophenyl-furan substituent, exhibits potent antimalarial activity against both sexual and asexual parasite stages. The furan ring likely contributes to π-π stacking interactions with heme in Plasmodium species. This suggests that tert-Butyl 2-(furan-2-yl)piperidine-1-carboxylate could serve as a precursor for analogous antimalarial agents .
Metabolic Stability ()
The trifluoromethylphenyl-substituted compound () demonstrates enhanced metabolic stability due to the electron-withdrawing CF3 group, which resists oxidative degradation. In contrast, the furan group in the main compound may be susceptible to oxidation, necessitating further structural optimization for drug development .
Biological Activity
Tert-butyl 2-(furan-2-yl)piperidine-1-carboxylate is an organic compound that has garnered attention in pharmacological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 237.29 g/mol. The presence of the furan moiety is significant, as it enhances the compound's biological interactions and lipophilicity, potentially influencing its solubility and bioavailability.
Research indicates that tert-butyl 2-(furan-2-yl)piperidine-1-carboxylate interacts with specific biochemical targets, influencing various cellular pathways. The furan ring may play a crucial role in these interactions, enhancing the compound's pharmacological effects. Studies have shown that it may modulate enzyme activity and receptor binding, which are critical for its therapeutic efficacy.
Biological Activity Overview
The biological activities of tert-butyl 2-(furan-2-yl)piperidine-1-carboxylate include:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Anticancer Potential : The compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate that it may induce apoptosis in tumor cells, highlighting its potential as an anticancer agent.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against specific bacterial strains, indicating a broader spectrum of biological activity.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on FaDu hypopharyngeal tumor cells demonstrated that tert-butyl 2-(furan-2-yl)piperidine-1-carboxylate exhibited cytotoxicity superior to that of standard chemotherapeutics like bleomycin. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, which was confirmed via assays measuring cell viability and metabolic activity (IC50 values) .
Case Study: Anti-inflammatory Effects
In a model of acute inflammation, the administration of tert-butyl 2-(furan-2-yl)piperidine-1-carboxylate resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may exert its anti-inflammatory effects through modulation of immune responses .
Structure-Activity Relationship (SAR)
The structure of tert-butyl 2-(furan-2-yl)piperidine-1-carboxylate is pivotal to its biological activity. Variations in the substituents on the piperidine ring or modifications to the furan moiety can significantly alter its pharmacological profile. For instance, compounds with different positions of the furan ring have shown varying degrees of reactivity and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
